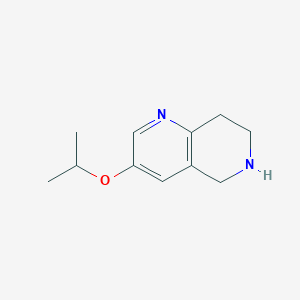
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxypropanamide is a chemical compound with a molecular formula of C8H10BrN2O3 This compound is characterized by the presence of a bromine atom, a methoxy group, and a hydroxypropanamide moiety attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as acetonitrile or dichloromethane under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxypropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: The hydroxypropanamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Acids and Bases: Hydrochloric acid, sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce oxides or dehalogenated compounds .
Aplicaciones Científicas De Investigación
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxypropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxypropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxypropanamide include:
- 2-Bromo-6-methoxypyridin-4-amine
- 2-Bromo-6-methoxypyridin-4-yl)methanamine
- 2-Bromo-6-methoxypyridin-4-yl)methanol
Uniqueness
This compound is unique due to the presence of the hydroxypropanamide group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group and, consequently, exhibit different reactivity and applications .
Propiedades
Fórmula molecular |
C9H11BrN2O3 |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxypropanamide |
InChI |
InChI=1S/C9H11BrN2O3/c1-5(13)9(14)11-6-3-7(10)12-8(4-6)15-2/h3-5,13H,1-2H3,(H,11,12,14) |
Clave InChI |
CYLKSASSZRHIFA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC(=NC(=C1)Br)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Methylaminomethyl-thieno[2,3-b]thiophene-2-sulfonic acid amide; hydrochloride](/img/structure/B13872454.png)

![Ethyl 4-[4-(acetylamino)-3-methyl-5-nitrophenoxy]butanoate](/img/structure/B13872459.png)
![7-chloro-1-(2-propoxyethyl)-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13872465.png)



